1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]- is a heterocyclic compound that contains three nitrogen atoms in a five-membered ring structure. This compound is part of the broader class of triazoles, which are known for their diverse biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1H-1,2,4-Triazole derivatives can be synthesized through various methods. One common approach involves the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, which avoids the use of strong oxidants and transition-metal catalysts . Additionally, copper-catalyzed reactions under an atmosphere of air can provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .
Industrial Production Methods
Industrial production of 1H-1,2,4-Triazole derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of microwave irradiation and electrochemical reactions are particularly advantageous due to their high yields and functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert triazoles into their corresponding amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions vary widely but often include substituted triazoles, amines, and other nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Triazole derivatives are key components in antifungal, antiviral, and anticancer drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole derivatives often involves the inhibition of specific enzymes or receptors. For example, in antifungal applications, these compounds inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This leads to the accumulation of toxic sterol intermediates and disrupts cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different chemical properties and applications.
Imidazole: A five-membered ring containing two nitrogen atoms, used in various pharmaceutical applications.
Tetrazole: A heterocyclic compound with four nitrogen atoms, known for its use in explosives and pharmaceuticals.
Uniqueness
1H-1,2,4-Triazole derivatives are unique due to their ability to form a variety of non-covalent bonds, which enhances their binding to proteins, enzymes, and receptors . This property makes them highly versatile in medicinal chemistry and other scientific fields .
Eigenschaften
108649-38-3 | |
Molekularformel |
C15H18ClN3O |
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
1-[1-(5-chloro-2-methoxyphenyl)-2-ethylbut-1-enyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H18ClN3O/c1-4-11(5-2)15(19-10-17-9-18-19)13-8-12(16)6-7-14(13)20-3/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
MWYXMQMCSUVTJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C1=C(C=CC(=C1)Cl)OC)N2C=NC=N2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.